An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more salient. However, for a molecule to become a medicine, it must successfully navigate a complex biological journey from administration to its target site. This journey is fundamentally governed by its physicochemical properties.[1][2][3] Properties such as solubility, lipophilicity, and ionization state (pKa) dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn influences its efficacy, safety, and ultimate viability as a therapeutic agent.[1][2]
This guide focuses on 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, a molecule belonging to the pyrazole class of heterocycles. Pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous clinically approved drugs due to their versatile structure and wide range of biological activities.[4][5][6][7][8] The strategic placement of a bromine atom, a bulky tert-butyl group, and an amine on the pyrazole ring provides a unique combination of features that warrant a thorough physicochemical investigation.
As specific experimental data for this exact compound is not extensively available in public literature[9], this guide will serve as both a predictive analysis and a methodological framework. We will present computationally predicted properties to provide an initial assessment and detail the gold-standard experimental protocols required for their empirical validation. This approach mirrors the real-world workflow in drug development, where in silico predictions guide experimental design for novel chemical entities.
Part 1: Molecular Identity and In Silico Physicochemical Profile
A foundational step in characterizing any new chemical entity is to establish its basic molecular properties and generate a predictive profile using computational models. These in silico methods provide rapid, low-cost insights that are crucial for prioritizing compounds and planning experimental resources.[2][10]
Molecular Structure and Identifiers:
Predicted Physicochemical Properties:
The following table summarizes key physicochemical parameters predicted for 4-bromo-3-tert-butyl-1H-pyrazol-5-amine. These values are derived from established computational algorithms and serve as initial estimates to guide experimental work.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water Partition Coefficient) | 1.5 - 2.5 | Measures lipophilicity. Influences membrane permeability, protein binding, and solubility. Values in this range often represent a good balance for oral absorption.[2][13][14] |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Indicates how well the compound dissolves in water. Poor solubility can lead to low bioavailability and formulation challenges.[2][15] |
| pKa (Acid Dissociation Constant) | Basic pKa: 3.5-4.5 (Amine)Acidic pKa: 9.0-10.0 (Pyrazole NH) | Determines the ionization state at different pH values. This affects solubility, permeability, and target binding. The predicted values suggest the compound will be partially protonated in the stomach and largely neutral at physiological pH (7.4).[10][16] |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Estimates the surface area of polar atoms. A key indicator of membrane permeability; values under 140 Ų are generally associated with good cell penetration. |
| Number of Hydrogen Bond Donors | 2 (Amine, Pyrazole NH) | Influences solubility and binding interactions. |
| Number of Hydrogen Bond Acceptors | 3 (Pyridine-like N, Amine N) | Affects solubility and target engagement. |
Part 2: Experimental Determination of Core Physicochemical Properties
While predictive models are invaluable, empirical data is the cornerstone of drug development. The following sections detail the standard experimental protocols for determining the critical physicochemical properties of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine.
2.1. Aqueous Solubility: The Shake-Flask Method (OECD 105)
Causality & Importance: Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2] The shake-flask method is considered the gold-standard for determining thermodynamic solubility, as it measures the equilibrium concentration of a compound in a saturated solution.[15][17]
Experimental Protocol:
-
Preparation: Add an excess amount of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine to a vial containing a precise volume of phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period (24-48 hours) to ensure thermodynamic equilibrium is reached.[17]
-
Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PVDF).[15]
-
Quantification: Determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: To confirm equilibrium was reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent. Additionally, analysis of the remaining solid by techniques like DSC or XRD can confirm that no phase transformations occurred during the experiment.[17]
Workflow for Shake-Flask Solubility Determination
Caption: Shake-Flask method for determining thermodynamic solubility.
2.2. Lipophilicity (logD₇.₄): HPLC Method
Causality & Importance: Lipophilicity, the "fat-loving" nature of a molecule, is a key driver of its ability to cross biological membranes.[2] It is typically measured as the partition coefficient between n-octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH (e.g., 7.4) is more physiologically relevant than the partition coefficient (logP) of the neutral species.[14] While the shake-flask method is the standard for logP, HPLC-based methods are faster and more efficient for determining logD in a discovery setting.[18][19]
Experimental Protocol:
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution (pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of well-characterized reference compounds with known logD₇.₄ values that span a range around the predicted value of the test compound.
-
Retention Time Measurement: For each calibrant, measure the retention time (t_R) and the column dead time (t_0, using an unretained marker). Calculate the retention factor, k, using the formula: k = (t_R - t_0) / t_0.
-
Standard Curve Generation: Plot the log(k) values of the reference compounds against their known logD₇.₄ values. This should generate a linear correlation.
-
Sample Analysis: Inject the 4-bromo-3-tert-butyl-1H-pyrazol-5-amine solution and measure its retention factor, k.
-
logD Calculation: Interpolate the logD₇.₄ of the test compound from its measured log(k) value using the linear regression equation derived from the calibrants.
Workflow for HPLC-Based logD Determination
Caption: Potentiometric titration workflow for pKa determination.
Part 3: Synthesis and Interpretation
The true power of physicochemical profiling lies in integrating the different data points to build a holistic understanding of a molecule's potential behavior.
-
Solubility-pH Profile: By combining the measured intrinsic solubility with the pKa values, one can construct a solubility-pH profile. For 4-bromo-3-tert-butyl-1H-pyrazol-5-amine, we would expect higher solubility at low pH (below the basic pKa) where the amine is protonated, and at high pH (above the acidic pKa) where the pyrazole NH is deprotonated. The lowest solubility would occur in the pH range between the two pKa values, where the neutral species dominates.
-
Lipophilicity vs. Ionization: The logD₇.₄ value reflects the lipophilicity at physiological pH. Since pH 7.4 is between the predicted pKa values, the compound will be predominantly in its neutral form. This measured logD₇.₄ will therefore be very close to the intrinsic logP of the neutral molecule. A value in the 1.5-2.5 range suggests the molecule has sufficient lipophilicity to partition into membranes but is not so "greasy" as to cause solubility issues or non-specific binding, striking a favorable balance. [2]
-
Implications for Drug Development: A moderately lipophilic (logD ~2), sparingly soluble compound with both weak acid and weak base character presents a typical profile for many oral drug candidates. The data suggests that absorption from the intestine (pH 6-7.4) is feasible. The primary amine offers a handle for potential salt formation, which could be explored to improve the aqueous solubility and dissolution rate if required for formulation development.
Conclusion
The comprehensive physicochemical characterization of 4-bromo-3-tert-butyl-1H-pyrazol-5-amine is a critical exercise in data-driven drug discovery. By moving from in silico prediction to rigorous experimental validation, researchers can build a robust data package that informs on a compound's potential for success. The methodologies outlined in this guide—the shake-flask method for solubility, HPLC-based logD determination, and potentiometric titration for pKa—represent industry-standard practices for generating the high-quality data needed to make informed decisions, mitigate development risks, and ultimately design more effective medicines. [3][24]
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